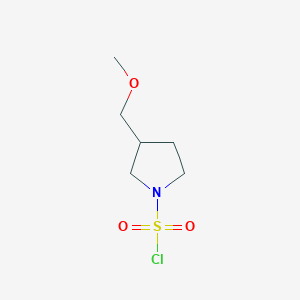
3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride" is a compound involved in the synthesis and modification of various chemical structures, serving as a key intermediate in developing novel materials and pharmaceuticals. Its utility stems from its unique molecular structure, allowing for diverse chemical reactions and modifications.
Synthesis Analysis
The synthesis of related compounds involves the use of sulfonic acid-functionalized ionic liquids, such as pyridinium chloride derivatives, which have been shown to catalyze various organic reactions efficiently. These methodologies provide a pathway for creating complex molecular structures from simpler precursors under mild reaction conditions, highlighting the synthetic utility of sulfonamide and sulfonyl chloride moieties in organic synthesis (Moosavi-Zare et al., 2013), (Khazaei et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride" is characterized by NMR, IR, and mass spectrometry, providing detailed information about the molecular framework and functional groups. These analyses are crucial for confirming the identity and purity of synthesized compounds and for understanding their chemical behavior (Kotian et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of "3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride" derivatives involves various transformations, such as cycloadditions, acylations, and condensation reactions. These reactions enable the synthesis of complex organic molecules, including pharmaceuticals and materials with specific properties. The functional groups present in these molecules, such as the sulfonyl chloride moiety, play a pivotal role in their reactivity and the formation of novel chemical bonds (Jones et al., 1990).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Sulfonamides and Sulfonyl Fluorides Synthesis
3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride has been used in the synthesis of heterocyclic sulfonamides and sulfonyl fluorides. A sulfur-functionalized aminoacrolein derivative is utilized for the efficient synthesis of these compounds, demonstrating its application in medicinal chemistry (Tucker et al., 2015).
Fluorinated Pyrrolidines Synthesis
The compound is instrumental in synthesizing new 4-(trifluoromethyl)pyrrolidines containing sulfonyl, iminosulfonyl, sulfamide, or phosphonyl groups at the 3-position. This is achieved through 1,3-dipolar cycloaddition reactions, showcasing its role in creating structurally diverse pyrrolidines (Markitanov et al., 2016).
Fluorinated Polyamides Development
The development of new fluorinated polyamides containing pyridine and sulfone moieties utilizes a diamine containing pyridine and trifluoromethylphenyl groups, synthesized using 3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride. This application demonstrates its utility in advanced polymer chemistry (Liu et al., 2013).
Ionic Liquid Synthesis
The synthesis of novel ionic liquids like 1-sulfopyridinium chloride employs 3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride. These ionic liquids are used as catalysts in various organic reactions, indicating the compound's versatility in catalysis (Moosavi‐Zare et al., 2013).
Pyridine Derivatives Synthesis
The compound is also used in the synthesis of pyridine derivatives, which have demonstrated significant bactericidal properties against various microbial strains. This highlights its role in the development of new antimicrobial agents (Weglewski et al., 1991).
Zukünftige Richtungen
The pyrrolidine ring, a key structure in 3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride, is widely used in medicinal chemistry. Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
3-(methoxymethyl)pyrrolidine-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO3S/c1-11-5-6-2-3-8(4-6)12(7,9)10/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSKLGGJOIGAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2485746.png)
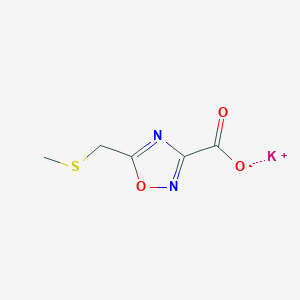
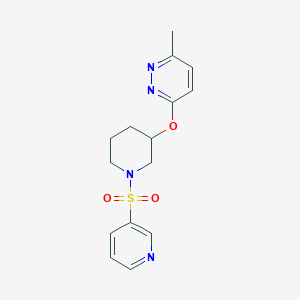
![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B2485752.png)
(prop-2-yn-1-yl)amine](/img/structure/B2485753.png)
![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2485755.png)
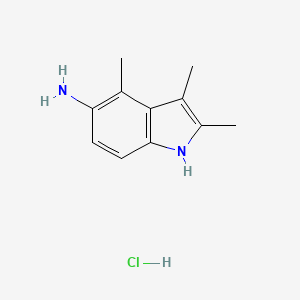

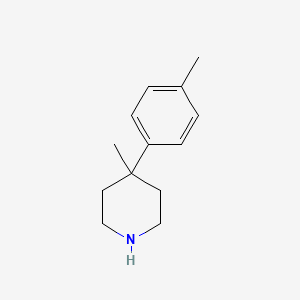
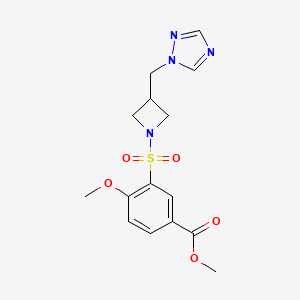
![5-(4-bromophenyl)-2-phenyl-3-(pyridin-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2485764.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2485765.png)
![2-[4-(N-methylnaphthalene-2-sulfonamido)phenoxy]acetic acid](/img/structure/B2485766.png)